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Abstract
TAS0612 is a potent, orally bioavailable small molecule inhibitor targeting key nodes in

oncogenic signaling: p90 ribosomal S6 kinase (RSK), protein kinase B (AKT), and p70 S6

kinase (S6K).[1][2] Developed by Taiho Pharmaceutical Co., Ltd., TAS0612 was identified as a

promising anti-cancer agent due to its unique ability to concurrently suppress two major cancer

cell survival pathways: the PI3K/AKT/mTOR and the RAS/MAPK pathways.[1][3] This technical

guide provides a comprehensive overview of the discovery, chemical properties, mechanism of

action, and preclinical data of TAS0612, intended for professionals in the field of oncology

research and drug development.

Discovery and Chemical Structure
The discovery of TAS0612 stemmed from a focused effort to identify a multi-targeted kinase

inhibitor that could overcome the resistance mechanisms often observed with single-pathway

inhibitors.[1] The lead structure for TAS0612 was developed by integrating the structural

features of compounds with potent RSK and S6K inhibitory activity with those known to inhibit

AKT.[1] This optimization process led to the synthesis of TAS0612, a compound with a

favorable balance of in vitro target inhibition and oral bioavailability.[1]

The chemical core of TAS0612 is a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one moiety.[1][3]
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Chemical Properties:

Property Value

IUPAC Name

4-(4-(3-((2-(tert-butylamino)ethyl)amino)-6-(5-

(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-

yl)piperidin-1-yl)-5,5-dimethyl-5,7-dihydro-6H-

pyrrolo[2,3-d]pyrimidin-6-one[1]

Molecular Formula C27H34F3N9O2

Molecular Weight 573.61 g/mol

SMILES String

O=C1NC2=NC=NC(N3CCC(CC3)C4=NC(C5=N

N=C(C(F)(F)F)O5)=CC=C4NCCNC(C)

(C)C)=C2C1(C)C

CAS Number 2148902-58-1

Mechanism of Action
TAS0612 exerts its anti-tumor effects by inhibiting the kinase activity of RSK, AKT, and S6K.[1]

These kinases are critical downstream effectors of the PI3K/AKT/mTOR and RAS/MAPK

signaling pathways, which are frequently dysregulated in cancer and play a central role in cell

proliferation, survival, and therapeutic resistance.[1][2]

By targeting these three kinases, TAS0612 effectively blocks signaling through both pathways.

[3] This dual inhibition is hypothesized to be more effective than targeting a single pathway, as

it can prevent the compensatory activation of the other pathway, a common mechanism of drug

resistance.[1]
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TAS0612 Mechanism of Action
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Figure 1: TAS0612 inhibits key kinases in the RAS/MAPK and PI3K/AKT/mTOR pathways.
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Preclinical Pharmacology
In Vitro Kinase Inhibitory Activity
The inhibitory activity of TAS0612 was assessed against a panel of RSK, AKT, and S6K

isoforms. The compound demonstrated potent inhibition across all tested kinases, with IC50

values in the low nanomolar range.

Table 1: In Vitro Kinase Inhibitory Activity of TAS0612

Kinase Isoform IC50 (nmol/L)

RSK1 0.35

RSK2 0.16

RSK3 0.46

RSK4 1.65

AKT1 0.53

AKT2 0.73

AKT3 0.74

S6K1 0.56

S6K2 0.31

Data sourced from Ichikawa et al., Mol Cancer

Ther 2024.[1]

Cellular Activity
TAS0612 has shown potent anti-proliferative activity in a broad range of human cancer cell

lines with various genetic backgrounds.[1] The growth-inhibitory effects were particularly

correlated with PTEN loss or mutations, irrespective of the KRAS and BRAF mutation status.[1]

Table 2: Anti-proliferative Activity of TAS0612 in Selected Cancer Cell Lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12374696?utm_src=pdf-body
https://www.benchchem.com/product/b12374696?utm_src=pdf-body
https://aacrjournals.org/mct/article/23/2/174/733946/TAS0612-a-Novel-RSK-AKT-and-S6K-Inhibitor-Exhibits
https://www.benchchem.com/product/b12374696?utm_src=pdf-body
https://aacrjournals.org/mct/article/23/2/174/733946/TAS0612-a-Novel-RSK-AKT-and-S6K-Inhibitor-Exhibits
https://aacrjournals.org/mct/article/23/2/174/733946/TAS0612-a-Novel-RSK-AKT-and-S6K-Inhibitor-Exhibits
https://www.benchchem.com/product/b12374696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
Key Genetic
Alterations

IC50 (nmol/L)

HEC-6 Endometrial
PIK3CA mut, PTEN

del
16

TOV-21G Ovarian
KRAS mut, PIK3CA

mut, PTEN del
11

RKO Colon
BRAF mut, PIK3CA

mut
29

Data sourced from

Ichikawa et al., Mol

Cancer Ther 2024.[1]

In Vivo Efficacy
In preclinical xenograft models, orally administered TAS0612 demonstrated significant dose-

dependent anti-tumor activity.[1]

Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical

evaluation of TAS0612.
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Key Experimental Workflows for TAS0612 Characterization
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Figure 2: Overview of the main experimental procedures for evaluating TAS0612.

In Vitro Enzyme Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS0612 against

target kinase isoforms.

Methodology: Recombinant human kinases were incubated with a specific substrate and

ATP in the presence of varying concentrations of TAS0612. The kinase activity was

determined by measuring the amount of phosphorylated substrate. The specific method for

detection was not detailed in the provided search results, but it is typically a luminescence-

based or fluorescence-based assay. IC50 values were calculated from the dose-response

curves.[1]

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of TAS0612 on cancer cell lines.

Methodology: Cancer cell lines were seeded in 96-well plates and treated with a range of

TAS0612 concentrations for 72 hours. Cell viability was measured using the CellTiter-Glo®

2.0 Assay (Promega), which quantifies ATP levels as an indicator of metabolically active

cells. Luminescence was read on a plate reader, and IC50 values were determined.[1]

Pharmacodynamic Biomarker Assays
Objective: To confirm the on-target activity of TAS0612 in a cellular context by measuring the

phosphorylation of downstream substrates.

Methodology: Cancer cells were treated with various concentrations of TAS0612 for a

specified period. Whole-cell lysates were then prepared and subjected to immunoblotting

(Western blot) analysis. Specific primary antibodies were used to detect the phosphorylated

forms of the following downstream targets:

RSK substrate: Phospho-YB1 (Ser102)[1][3]

AKT substrate: Phospho-PRAS40 (Thr246)[1][3]

S6K substrate: Phospho-S6 Ribosomal Protein (Ser235/236)[1][3] The inhibition of

phosphorylation of these substrates served as a pharmacodynamic marker of TAS0612
activity.[1]
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Clinical Development
A Phase 1 clinical trial (NCT04586270) was initiated to evaluate the safety, tolerability, and

recommended Phase 2 dose of TAS0612 in patients with advanced or metastatic solid tumors.

However, the trial was terminated.

Conclusion
TAS0612 is a novel, orally active, multi-kinase inhibitor that potently targets RSK, AKT, and

S6K. Its mechanism of action, involving the dual blockade of the PI3K/AKT/mTOR and

RAS/MAPK pathways, represents a rational approach to overcoming resistance to single-agent

targeted therapies. Preclinical data demonstrated significant in vitro and in vivo anti-tumor

activity across a range of cancer models. While the clinical development of TAS0612 has been

halted, the extensive preclinical characterization of this compound provides valuable insights

for the continued development of multi-targeted kinase inhibitors in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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